N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic heteroaromatic compound that has been extensively studied for its diverse biological activities. The compound’s structure includes a benzoxazole moiety, a hydroxyphenyl group, and a bromopyridine carboxamide group, making it a unique and versatile molecule for various scientific applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-12-7-11(9-21-10-12)18(25)22-13-5-6-14(16(24)8-13)19-23-15-3-1-2-4-17(15)26-19/h1-10,24H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMSWUSKKXGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic conditions to form the benzoxazole ring . The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the bromopyridine carboxamide group is typically added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of nanocatalysts have been explored to improve the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine-substituted benzoxazoles, and various substituted pyridine derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets . The bromopyridine carboxamide group can further enhance the compound’s pharmacokinetic properties by improving its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
N-[4-(1,3-benzimidazol-2-yl)-3-hydroxyphenyl]-5-bromopyridine-3-carboxamide: Contains a benzimidazole moiety, offering different biological activities.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: A benzoxazole derivative with additional pyrazole and quinoline rings, showing potent antibacterial and antioxidant activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
